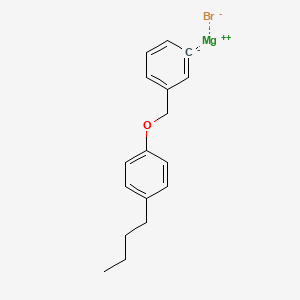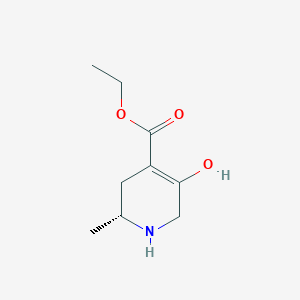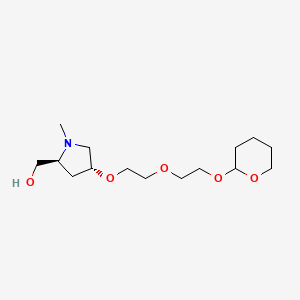
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a methanol group and a tetrahydropyran-2-yl ether chain, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the methanol group, and attachment of the tetrahydropyran-2-yl ether chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. For example, the methanol group can form hydrogen bonds with target molecules, while the ether chain can influence the compound’s solubility and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- ((2S,4R)-1-Methyl-4-(2-(2-(methoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
- ((2S,4R)-1-Methyl-4-(2-(2-(ethoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
Uniqueness
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is unique due to its tetrahydropyran-2-yl ether chain, which imparts distinct chemical and physical properties. This feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C15H29NO5 |
|---|---|
Peso molecular |
303.39 g/mol |
Nombre IUPAC |
[(2S,4R)-1-methyl-4-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H29NO5/c1-16-11-14(10-13(16)12-17)19-8-6-18-7-9-21-15-4-2-3-5-20-15/h13-15,17H,2-12H2,1H3/t13-,14+,15?/m0/s1 |
Clave InChI |
PZTYTHVOBQKRIZ-SNTRVMSOSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1CO)OCCOCCOC2CCCCO2 |
SMILES canónico |
CN1CC(CC1CO)OCCOCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


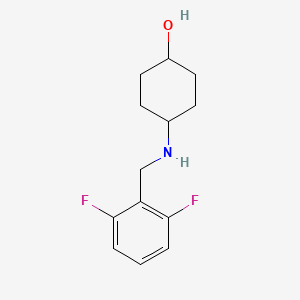
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
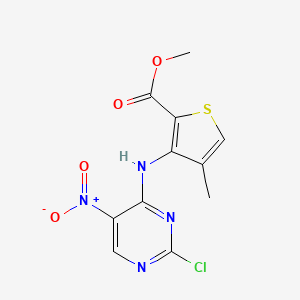
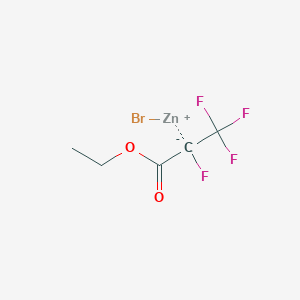
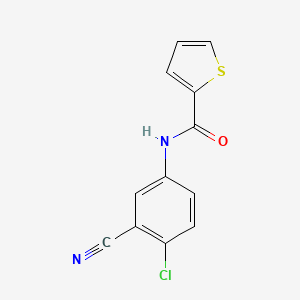

![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
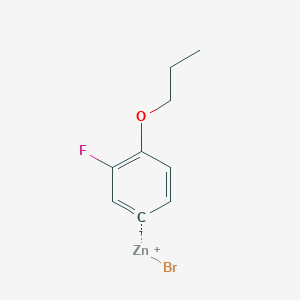


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
